5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid
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Overview
Description
5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is an organic compound belonging to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid typically involves the condensation of appropriate thiazole precursors under controlled conditions. One common method includes the reaction of 4-methylthiazole with ethylene oxide in the presence of a base to form 5-(beta-Hydroxyethyl)-4-methylthiazole. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Formation of 5-(beta-Oxoethyl)-4-methylthiazole-2-carboxylic acid.
Reduction: Formation of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The thiazole ring structure allows it to bind to active sites of enzymes, modulating their activity and affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-hydroxyethylthiazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5-Hydroxyethyl-4-methylthiazole: Similar structure but different functional groups, leading to varied reactivity and applications.
Hydroxyethylmethacrylate: Contains a hydroxyethyl group but belongs to a different class of compounds (methacrylates).
Uniqueness
5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-5(2-3-9)12-6(8-4)7(10)11/h9H,2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYKIGXWFDMPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226082 |
Source
|
Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75113-60-9 |
Source
|
Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075113609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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